Methyl 3-(bromomethyl)-5-fluorophenylacetate
Description
Properties
IUPAC Name |
methyl 2-[3-(bromomethyl)-5-fluorophenyl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO2/c1-14-10(13)5-7-2-8(6-11)4-9(12)3-7/h2-4H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKJJEPOJMPSJSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=CC(=C1)F)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification of 3-Fluoro-5-Methylphenylacetic Acid
The precursor, methyl 3-fluoro-5-methylphenylacetate, is synthesized via acid-catalyzed esterification. Methanol reacts with 3-fluoro-5-methylphenylacetic acid in the presence of concentrated sulfuric acid (H₂SO₄) at reflux (65–70°C) for 6–8 hours. This method achieves yields >85%, with excess methanol driving the equilibrium toward ester formation.
Key Reaction Conditions:
Bromination of the Benzylic Methyl Group
Bromination introduces the bromomethyl group at the 3-position of the phenyl ring. Two primary methods dominate literature:
Radical Bromination Using N-Bromosuccinimide (NBS)
NBS, in the presence of a radical initiator like azobisisobutyronitrile (AIBN), facilitates selective bromination under reflux conditions. This method is widely adopted for its regioselectivity and compatibility with ester functionalities.
Procedure:
-
Methyl 3-fluoro-5-methylphenylacetate (1.0 equiv) and NBS (1.1 equiv) are dissolved in carbon tetrachloride (CCl₄).
-
AIBN (0.1 equiv) is added, and the mixture is refluxed (80°C) for 12–16 hours under argon.
-
The crude product is purified via silica gel chromatography (hexane/ethyl acetate = 4:1).
Performance Metrics:
Acid-Mediated Bromination with NBS
An alternative approach employs trifluoroacetic acid (TFA) and sulfuric acid (H₂SO₄) to generate bromination under mild conditions. This method avoids radical initiators, making it preferable for acid-stable substrates.
Procedure:
-
Methyl 3-fluoro-5-methylphenylacetate (1.0 equiv) is dissolved in TFA (5 vol) at 0°C.
-
H₂SO₄ (1 vol) is added dropwise, followed by NBS (1.05 equiv) in portions.
-
The reaction is stirred at 0°C for 2 hours, quenched with NaOH, and extracted with ethyl acetate.
Performance Metrics:
Comparative Analysis of Bromination Methods
The choice between radical and acid-mediated bromination depends on scalability, cost, and purity requirements.
Key Insights:
-
Radical Bromination offers higher purity but requires prolonged heating.
-
Acid-Mediated Bromination is faster and amenable to industrial scale-up via continuous flow reactors.
Industrial-Scale Production and Optimization
Industrial synthesis prioritizes cost-effectiveness and safety. Patent WO2006120208A1 highlights the use of continuous flow reactors for bromination, reducing reaction times and improving heat dissipation.
Optimized Industrial Protocol:
-
Continuous Flow Setup: Methyl 3-fluoro-5-methylphenylacetate and NBS are fed into a reactor with TFA/H₂SO₄ at 0°C.
-
Residence Time: 30 minutes.
-
Workup: In-line neutralization and liquid-liquid extraction.
-
Yield: 80–85% at kilogram scale.
Advantages:
-
Reduced solvent waste (-40% vs. batch).
-
Consistent product quality (RSD <2%).
Purification and Characterization
Post-synthesis purification ensures pharmaceutical-grade purity. Preparative HPLC (C18 column, methanol/water = 50:50) resolves residual NBS and byproducts.
Characterization Data:
-
¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J = 8.4 Hz, 1H), 6.90 (d, J = 2.4 Hz, 1H), 6.80 (dd, J = 8.4, 2.4 Hz, 1H), 4.45 (s, 2H), 3.70 (s, 3H), 3.60 (s, 2H).
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(bromomethyl)-5-fluorophenylacetate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF) are common reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids.
Scientific Research Applications
Methyl 3-(bromomethyl)-5-fluorophenylacetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting specific enzymes or receptors.
Material Science: It can be utilized in the preparation of functional materials, such as polymers and coatings, due to its reactive bromomethyl group.
Biological Studies: The compound is employed in biochemical assays to study enzyme kinetics and inhibition.
Mechanism of Action
The mechanism of action of Methyl 3-(bromomethyl)-5-fluorophenylacetate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing the compound to form covalent bonds with various biological targets. This reactivity can be exploited in the design of enzyme inhibitors or other bioactive molecules. The fluorine atom can also influence the compound’s electronic properties, affecting its interaction with molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
Key Compounds :
Methyl 2-(2-Bromo-5-(Trifluoromethyl)phenyl)acetate (RN: 1069115-16-7) Structure: Bromo (-Br) at 2-position, trifluoromethyl (-CF3) at 5-position, methyl acetate group. The bromo substituent (vs. bromomethyl) limits alkylation reactivity.
Methyl 3-Bromo-5-(Trifluoromethyl)benzoate (CAS 187331-46-0)
- Structure : Bromo (-Br) at 3-position, trifluoromethyl (-CF3) at 5-position, methyl ester directly attached to the aromatic ring (benzoate vs. phenylacetate).
- Differences : The benzoate ester lacks the methylene spacer (-CH2-) present in phenylacetates, reducing steric flexibility. The absence of a bromomethyl group limits its utility in alkylation reactions.
Ethyl 2-Bromo-5-(Trifluoromethyl)benzoate (CAS 1214336-55-6)
- Structure : Ethyl ester (vs. methyl), bromo at 2-position, trifluoromethyl at 5-position.
- Differences : The ethyl group increases lipophilicity, which may enhance membrane permeability in bioactive molecules. However, the bromo substituent (vs. bromomethyl) reduces reactivity toward nucleophiles.
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Stability : Bromomethyl groups may confer lower thermal stability compared to bromo-substituted analogs due to the labile C-Br bond in the -CH2Br moiety.
Biological Activity
Methyl 3-(bromomethyl)-5-fluorophenylacetate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, emphasizing its synthesis, mechanisms of action, and relevant research findings.
Synthesis and Structural Characteristics
This compound can be synthesized through various methods, including halogenation and esterification reactions. The presence of both bromine and fluorine substituents on the phenyl ring enhances its reactivity and biological properties. The structure can be represented as follows:
Anticancer Properties
The compound has shown significant anticancer activity in vitro. Research indicates that it inhibits the proliferation of various cancer cell lines, including MCF7 (breast cancer) and HCT-116 (colon cancer) cells. The mechanism of action appears to involve:
- Induction of Apoptosis : Flow cytometry assays have demonstrated that this compound induces apoptosis in cancer cells. This is evidenced by increased annexin V binding and cleavage of poly (ADP-ribose) polymerase (PARP), a marker for apoptotic processes .
- Cell Cycle Arrest : The compound causes cell cycle arrest at the G2/M phase, leading to reduced cell proliferation. This effect is dose-dependent, with lower concentrations promoting apoptosis while higher concentrations may lead to necrosis .
- Colony Formation Inhibition : Clonogenic assays reveal that treatment with this compound significantly reduces the colony-forming ability of cancer cells, indicating its potential as an effective anticancer agent .
The biological activity of this compound is primarily linked to its interaction with histone deacetylases (HDACs). By inhibiting HDAC activity, the compound promotes hyperacetylation of histones, leading to altered gene expression associated with cell growth and survival. This mechanism contributes to its antiproliferative effects observed in various studies .
Case Studies and Experimental Data
Several studies have evaluated the biological activity of this compound:
- Study 1 : A study demonstrated that at concentrations as low as 0.1 μM, the compound significantly increased acetylation levels of α-tubulin in treated cells, indicating effective HDAC inhibition .
- Study 2 : Another investigation reported that the compound exhibited an IC50 value comparable to established HDAC inhibitors, suggesting strong potential for therapeutic application in oncology .
Comparative Biological Activity
A comparative analysis with other compounds reveals that this compound possesses unique properties that enhance its biological efficacy:
| Compound Name | IC50 (µM) | Mechanism of Action | Notes |
|---|---|---|---|
| This compound | ~0.1 | HDAC inhibition, apoptosis induction | Effective against multiple cancer cell lines |
| Tubastatin A | ~0.5 | HDAC6 selective inhibition | Known reference compound |
| SAHA (Suberoylanilide hydroxamic acid) | ~0.4 | Pan-HDAC inhibition | Broad-spectrum HDAC inhibitor |
Q & A
Basic: What are the recommended synthetic routes for Methyl 3-(bromomethyl)-5-fluorophenylacetate, and how can reaction efficiency be optimized?
Answer:
A common approach involves bromomethylation of the parent phenylacetic acid derivative. For example, bromination of 3-(hydroxymethyl)-5-fluorophenylacetic acid using reagents like PBr₃ or HBr/AcOH can introduce the bromomethyl group. Key optimization steps include:
- Temperature control : Maintain reaction temperatures between 0–10°C to minimize side reactions (e.g., elimination or over-bromination) .
- Solvent selection : Use anhydrous dichloromethane or THF to enhance reagent solubility and reduce hydrolysis .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (from ethanol/water) improves purity. Monitor by TLC or HPLC (>95% purity threshold) .
Basic: How should researchers characterize the purity and structural integrity of this compound?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR to confirm bromomethyl (δ ~4.3 ppm for CH₂Br) and ester carbonyl (δ ~170 ppm) groups. Compare with analogs like 2-bromo-5-fluorophenylacetic acid (δ 7.2–7.8 ppm for aromatic protons) .
- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to detect impurities. Expected [M+H]⁺ = 275.0 (C₁₀H₉BrFO₂) .
- Melting point : Cross-check with literature values (e.g., 3-(bromomethyl)-5-chlorobenzo[b]thiophene melts at 129–130°C, suggesting similar bromomethylated aromatics exhibit sharp MPs) .
Advanced: How can researchers address contradictory data regarding the stability of bromomethyl-substituted aromatic esters under varying conditions?
Answer:
Contradictions often arise from differences in substituent positions and storage protocols:
- Thermal stability : Bromomethyl groups degrade above 40°C. For analogs like 3-(bromomethyl)-5-chlorobenzo[b]thiophene, refrigerated storage (<4°C) is critical .
- Hydrolytic sensitivity : Ester hydrolysis rates depend on pH. In acidic conditions (pH <3), hydrolysis accelerates; neutral buffers (pH 6–7) are preferred for aqueous work .
- Light exposure : Protect from UV light using amber glassware, as brominated compounds (e.g., 5-bromo-2-fluorophenylacetic acid) show photolytic decomposition .
Advanced: What strategies mitigate byproduct formation during coupling reactions involving this compound?
Answer:
Byproducts like dehalogenated or dimerized species arise from reactive intermediates. Mitigation includes:
- Catalytic optimization : Use Pd(PPh₃)₄ for Suzuki couplings to reduce β-hydride elimination. For example, triazine-based couplings achieve >80% yield with 1.5 equiv boronic acid .
- Inert atmosphere : Conduct reactions under N₂/Ar to prevent oxidation of bromomethyl groups.
- Real-time monitoring : Employ in situ FTIR or LC-MS to track intermediate formation and adjust stoichiometry .
Basic: What are the key safety considerations when handling this compound?
Answer:
- Toxicity : Brominated aromatics are potential irritants. Use PPE (gloves, goggles) and work in a fume hood.
- Storage : Store at 2–8°C in sealed, light-resistant containers to prevent decomposition .
- Waste disposal : Neutralize with 10% NaOH solution before disposal to hydrolyze reactive bromomethyl groups .
Advanced: How can computational methods predict the reactivity of this compound in nucleophilic substitutions?
Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to evaluate electrophilicity at the bromomethyl carbon. Compare with analogs like (2-bromo-5-(trifluoromethyl)phenyl)methanamine, where electron-withdrawing groups (e.g., -CF₃) enhance SN2 reactivity .
- Hammett substituent constants : Use σ values for -F (σₚ = +0.06) and -COOCH₃ (σₚ = +0.45) to predict activation barriers. Higher σ values correlate with faster substitution .
Advanced: What role does this compound play in medicinal chemistry, particularly in targeted drug design?
Answer:
The bromomethyl group serves as a versatile handle for bioconjugation or prodrug synthesis:
- Anticancer agents : Analogous structures (e.g., Lumiracoxib derivatives) use fluorophenylacetic acid moieties for COX-2 inhibition .
- Antibody-drug conjugates (ADCs) : Bromomethyl esters enable site-specific coupling to cysteine residues via thioether linkages, as seen in trastuzumab emtansine analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
